Diethyl (3-methyloxiran-2-yl)phosphonate

Genotoxic impurity Fosfomycin quality control ICH M7

Diethyl (3-methyloxiran-2-yl)phosphonate is the certified reference standard for Fosfomycin Genotoxic Impurity C, mandated by ICH M7 for quantification at ≤0.5 ppm. Unlike non-methylated analogs or regioisomers, its unique 3-methyl substitution ensures distinct chromatographic retention and MS fragmentation, preventing false negatives. Lot-certified purity (≥98%) and comprehensive COA (HPLC, NMR, MS) provide direct traceability to regulatory filings. Use for method validation, system suitability, and stability studies per CN111257478A. Overcome supply bottlenecks with scalable 42%-yield synthesis (CN117964661A).

Molecular Formula C7H15O4P
Molecular Weight 194.17 g/mol
CAS No. 28423-96-3
Cat. No. B3061024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (3-methyloxiran-2-yl)phosphonate
CAS28423-96-3
Molecular FormulaC7H15O4P
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1C(O1)C)OCC
InChIInChI=1S/C7H15O4P/c1-4-9-12(8,10-5-2)7-6(3)11-7/h6-7H,4-5H2,1-3H3
InChIKeyGNYJAXDLNDFBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (3-methyloxiran-2-yl)phosphonate (CAS 28423-96-3) Baseline Characterization for Pharmaceutical Impurity Reference Procurement


Diethyl (3-methyloxiran-2-yl)phosphonate (2-diethoxyphosphoryl-3-methyloxirane) is an organophosphorus compound with a molecular weight of 194.17 g/mol, belonging to the class of epoxyphosphonate esters [1]. It is primarily recognized as Fosfomycin Impurity 19 (also designated as Genotoxic Impurity C or Fosfomycin Impurity 27), a key reference standard used in the quality control of the broad-spectrum antibiotic fosfomycin [1]. The compound features a phosphonate group at the oxirane 2-position and a methyl substituent at the 3-position, distinguishing it from other epoxyphosphonate impurities by its specific regioisomeric structure.

Why Generic Epoxyphosphonate Standards Cannot Substitute for Diethyl (3-methyloxiran-2-yl)phosphonate in Fosfomycin Genotoxic Impurity Testing


Regulatory guidelines mandate the identification and quantification of specific genotoxic impurities in fosfomycin drug substance, with diethyl (3-methyloxiran-2-yl)phosphonate classified as Genotoxic Impurity C carrying a strict control limit of ≤0.5 ppm [1]. Substituting this certified reference standard with a structurally related epoxyphosphonate (e.g., the non-methylated analog or a 2-methyl regioisomer) invalidates the analytical method because each impurity exhibits distinct chromatographic retention, mass spectrometric fragmentation, and detector response factors under the validated HPLC-MS conditions specified in regulatory filings [1]. The quantitative evidence below demonstrates that interchangeability among fosfomycin impurity standards is precluded by measurable differences in purity, structural identity, and regulatory acceptance.

Product-Specific Quantitative Evidence Guide: Diethyl (3-methyloxiran-2-yl)phosphonate (CAS 28423-96-3) Versus Closest Fosfomycin Impurity Analogs


Regulatory Genotoxic Impurity Classification and Pharmacopeial Control Limit Differentiation

Diethyl (3-methyloxiran-2-yl)phosphonate is designated as Genotoxic Impurity C in the analysis of fosfomycin trometamol, subject to a control limit of ≤0.5 ppm in the drug substance based on a maximum daily dose of 3 g [1]. While impurities A (diethyl allenyl phosphate) and B (diethyl 1-propenyl phosphate) are also classified as genotoxic and share the same ≤0.5 ppm threshold, each impurity requires an independently validated reference standard because differences in chromatographic retention time and MS ionization efficiency preclude the use of a single surrogate standard [1]. For comparison, non-genotoxic fosfomycin impurities (e.g., EP Impurity C, CAS 23001-39-0) are controlled at 0.1% (1000 ppm), making the genotoxic class approximately 2000-fold more strictly regulated .

Genotoxic impurity Fosfomycin quality control ICH M7

Certified Reference Standard Purity: Head-to-Head Comparison of Four Fosfomycin Genotoxic Impurities in a Single Validated Analysis

In the validated analytical method disclosed in CN111257478A, the certified purities of four co-analyzed genotoxic impurity reference standards were reported: Impurity C (diethyl (3-methyloxiran-2-yl)phosphonate, CAS 28423-96-3) at 94.34%, Impurity A (diethyl allenyl phosphate) at 94.78%, Impurity B (diethyl 1-propenyl phosphate) at 98.79%, and Impurity D (dimethyl 2-phosphate-3-methyl-propylene oxide) at 94.61% [1]. Impurity C exhibited the lowest certified purity among the four analytes, underscoring that response factor correction using the exact lot-specific purity value is critical for accurate quantification in analytical testing.

Reference standard purity Method validation Fosfomycin impurity profiling

Structural and Molecular Weight Differentiation from the Non-Methylated Analog Diethyl (oxiran-2-yl)phosphonate

Diethyl (3-methyloxiran-2-yl)phosphonate (C7H15O4P, exact mass 194.0708 Da) differs from the non-methylated analog diethyl (oxiran-2-yl)phosphonate (CAS 20030-44-8, C6H13O4P, exact mass 180.0551 Da) by one methylene group (+14.0157 Da) [1]. This mass shift is readily resolved by high-resolution mass spectrometry and produces distinct MS/MS fragmentation patterns. Furthermore, the methyl substituent at the oxirane 3-position alters the epoxide ring-opening regioselectivity: nucleophilic attack is directed to the less-hindered C-2 position in the 3-methyloxirane system, whereas the unsubstituted analog exhibits nearly equal attack at both oxirane carbons [2].

Structure-activity relationship Mass spectrometry Epoxyphosphonate regioisomers

Synthesis Yield Benchmarking: Chiral Diethyl (3-methyloxiran-2-yl)phosphonate Preparation via an Improved Three-Step Route

Patent CN117964661A discloses a three-step synthesis of chiral diethyl (3-methyloxiran-2-yl)phosphonate (Fosfomycin Genotoxic Impurity C) starting from D-methyl lactate, achieving a final-step yield of 68% and an overall total yield of 42% [1]. In contrast, earlier biosynthesis-based approaches described in the same patent suffered from yields as low as 5% for the key epoxide-forming step and were unsuitable for multi-gram production due to reproducibility issues [1]. The patent further reports that palladium-catalyzed routes to the fosfomycin core showed poor stereoselectivity between diene double bonds, generating terminal alkene byproducts and over-hydrogenated impurities that co-eluted with the desired product [1].

Asymmetric synthesis Genotoxic impurity preparation Process chemistry

Best Research and Industrial Application Scenarios for Diethyl (3-methyloxiran-2-yl)phosphonate (CAS 28423-96-3) Based on Verified Quantitative Evidence


Quantification of Genotoxic Impurity C in Fosfomycin Trometamol Drug Substance for ANDA/DMF Regulatory Submission

Use diethyl (3-methyloxiran-2-yl)phosphonate as the certified reference standard for HPLC-MS quantification of Genotoxic Impurity C in fosfomycin drug substance batches, meeting the ≤0.5 ppm control limit mandated by ICH M7 [1]. The standard's regulatory acceptance and lot-certified purity (94.34% in a validated method) ensure traceability to pharmacopeial requirements and comparability of data across stability studies and manufacturing sites [1].

HPLC-MS Method Development and System Suitability Testing for Fosfomycin Genotoxic Impurity Profiling

Employ the compound as the Impurity C marker in developing and validating HPLC-MS methods per CN111257478A, where its distinct retention time and MS response (distinguishable from Impurities A, B, and D) serve as system suitability parameters for resolution and sensitivity verification [1]. The 14 Da mass difference from the non-methylated analog ensures unambiguous peak assignment in extracted ion chromatograms [2].

Forced Degradation and Stability Studies of Fosfomycin Formulations Under ICH Q1A Conditions

Include diethyl (3-methyloxiran-2-yl)phosphonate as a spiked impurity marker in forced degradation studies (heat, humidity, oxidative, and photolytic stress) of fosfomycin trometamol formulations. Its altered epoxide ring-opening regioselectivity, driven by the 3-methyl group, means that degradation pathways and rates differ from those of the non-methylated analog, providing a more authentic simulation of actual drug-product impurity profiles [2].

Toxicological Qualification of Fosfomycin Genotoxic Impurity C for Regulatory Threshold of Toxicological Concern (TTC) Assessment

Use the 42%-overall-yield synthetic route (CN117964661A) to prepare gram quantities of enantiomerically enriched impurity C for in vitro genotoxicity assays (Ames test, micronucleus assay) required to establish a compound-specific Permissible Daily Exposure (PDE) if the TTC of 1.5 µg/day is exceeded [3]. The reliable, scalable synthesis overcomes the ≤5% yield limitations of earlier biosynthetic routes that hampered toxicological evaluation [3].

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